

N6-Carboxymethyl-ATP: A Versatile Tool for Chemical Biology

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Compound of Interest		
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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N6-Carboxymethyl-adenosine-5'-triphosphate (N6-CM-ATP) is a synthetically modified analog of adenosine triphosphate (ATP) that has emerged as a valuable tool in chemical biology. By introducing a carboxymethyl group at the N6 position of the adenine base, researchers can leverage this modification for a variety of applications, including the study of ATP-binding proteins, the elucidation of signaling pathways, and the development of novel therapeutic agents. This guide provides a comprehensive overview of N6-CM-ATP, including its synthesis, biochemical properties, and detailed experimental protocols for its use.

Introduction to N6-Functionalized ATP Analogs

The modification of ATP at the N6 position of the purine ring provides a strategic handle for chemical biologists. This position is often tolerant of substitutions without completely abolishing the molecule's ability to interact with ATP-binding proteins. The introduced functional group can be used for a range of purposes, such as attaching reporter molecules (fluorophores, biotin), immobilizing ATP to a solid support for affinity chromatography, or serving as a selective ligand for engineered proteins. N6-functionalized ATP analogs, including N6-CM-ATP, have become instrumental in probing the vast landscape of the ATP-binding proteome.

Synthesis of N6-Carboxymethyl-ATP

The synthesis of N6-CM-ATP can be achieved through chemical or chemo-enzymatic methods. While a direct, one-pot synthesis protocol for **N6-Carboxymethyl-ATP** is not readily available

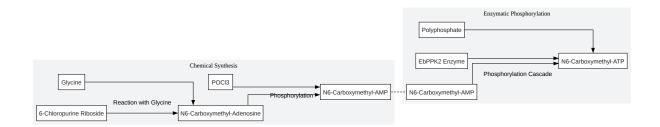


in the literature, its synthesis can be adapted from established methods for similar N6-substituted ATP analogs.

One plausible chemical synthesis approach involves the reaction of 6-chloropurine riboside triphosphate with glycine (or a protected form) in an appropriate solvent and under basic conditions. This would be followed by purification using chromatographic techniques.

A more contemporary and often higher-yielding approach is a chemo-enzymatic method. This typically involves the chemical synthesis of the corresponding nucleoside monophosphate (N6-Carboxymethyl-AMP) followed by enzymatic phosphorylation to the triphosphate form.

Conceptual Synthesis Workflow:



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Caption: Chemo-enzymatic synthesis of N6-Carboxymethyl-ATP.

A detailed protocol for a related compound, N6-[(2-carboxyethyl)thiomethyl]-ATP, has been described, which can serve as a valuable reference for developing a specific protocol for N6-CM-ATP.[1]



Biochemical Properties and Quantitative Data

The introduction of the carboxymethyl group at the N6 position can influence the binding affinity and enzymatic activity of the ATP analog. This modification can either be well-tolerated by the ATP-binding pocket of a protein or it can lead to steric hindrance, reducing or abolishing binding. The specific effects are protein-dependent.

While extensive quantitative data specifically for **N6-Carboxymethyl-ATP** is limited in the public domain, data from related N6-substituted ATP analogs can provide valuable insights. For instance, the coenzymic activity of N6-[(2-carboxyethyl)thiomethyl]-ATP has been evaluated with several kinases.[1]

Kinase	Relative Activity (%) of N6-[(2-carboxyethyl)thiomethyl]-ATP vs. ATP
Acetate Kinase	88
Hexokinase	94

Table adapted from Yamazaki & Suzuki, 1978.[1]

This data suggests that for some kinases, the N6-modification with a carboxy-containing alkyl chain is well-tolerated. However, it is crucial to experimentally determine the specific binding affinities (e.g., Kd, Ki, IC50) and kinetic parameters (Km, Vmax) for each protein of interest.

Applications in Chemical Biology

N6-Carboxymethyl-ATP is a versatile tool with a range of applications in chemical biology, primarily centered around the study of ATP-binding proteins.

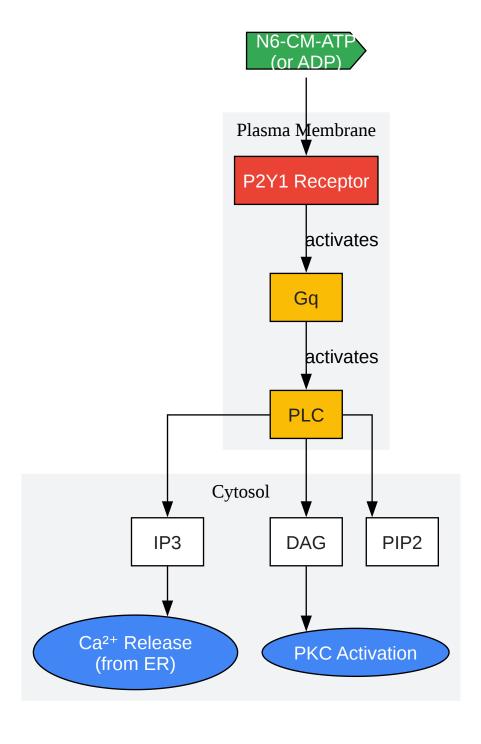
Affinity Chromatography

The carboxyl group of N6-CM-ATP can be readily coupled to an amine-functionalized solid support (e.g., agarose beads) using standard carbodiimide chemistry (EDC/NHS coupling). The resulting immobilized ATP analog can be used as an affinity resin to purify ATP-binding proteins from complex biological mixtures like cell lysates.

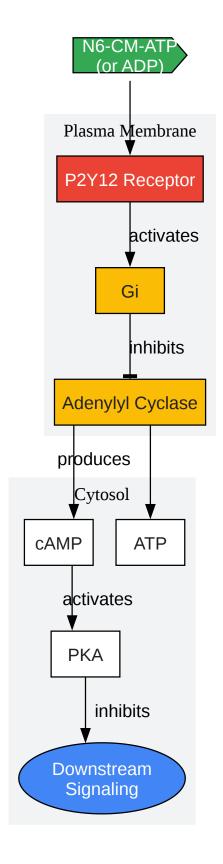
Workflow for Affinity Chromatography:















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References

- 1. A new method of chemical modification of N6-amino group in adenine nucleotides with formaldehyde and a thiol and its application to preparing immobilized ADP and ATP -PubMed [pubmed.ncbi.nlm.nih.gov]
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